
2-クロロ-5-ニトロ-N-4-ピリジニルベンザミド
概要
説明
T0070907は、ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)の強力で選択的なアンタゴニストです。 システイン313残基を共有結合修飾することにより、PPARγの機能を阻害することで知られています。これにより、リガンド結合ドメインのコンフォメーションが変化します 。 この化合物は、脂肪形成、癌細胞増殖、炎症など、さまざまな生物学的プロセスにおける役割について広く研究されています .
科学的研究の応用
Antitumor Activity
T0070907 has demonstrated significant antitumor effects in various cancer cell lines. Its mechanism primarily involves the inhibition of PPARγ activity, which is often overexpressed in several types of cancers.
Case Study: Breast Cancer
A study investigated the effects of T0070907 on breast cancer cells, revealing that it effectively suppressed cell proliferation and induced apoptosis. The compound exhibited over an 800-fold preference for PPARγ compared to PPARα and PPARδ, suggesting its specificity in targeting PPARγ pathways .
Table 1: Antitumor Effects of T0070907 in Different Cancer Types
Radiosensitization
T0070907 has been explored for its potential as a radiosensitizer in cancer therapy. The compound enhances the sensitivity of cancer cells to radiation therapy, which can improve treatment outcomes.
Case Study: Cervical Cancer Cells
In vitro studies showed that T0070907 treatment led to significant reductions in colony formation following radiation exposure. This effect was particularly pronounced in ME180 cervical cancer cells, where T0070907 treatment combined with radiation resulted in increased mitotic catastrophe, indicating enhanced radiosensitivity .
Modulation of Cell Cycle Dynamics
T0070907 influences cell cycle progression, particularly by inducing G2/M phase arrest. This effect is crucial for understanding its antitumor properties.
Table 2: Effects of T0070907 on Cell Cycle Distribution
Cell Line | Effect on Cell Cycle | Time Points Observed |
---|---|---|
ME180 | G2/M phase arrest | 12, 24, 48 hours |
SiHa | G2/M phase arrest | 12, 24, 48 hours |
HeLa | No significant change | 12, 24, 48 hours |
Inhibition of Invasion and Metastasis
T0070907 has been shown to inhibit the invasive properties of various cancer cells, making it a potential candidate for therapeutic strategies aimed at preventing metastasis.
Case Study: Hepatocellular Carcinoma
Research indicated that T0070907 inhibited adhesion and invasion in hepatocellular carcinoma cell lines through specific pathways related to PPARγ . This suggests that targeting PPARγ with T0070907 could be effective in managing metastatic disease.
Mechanistic Insights into PPARγ Antagonism
The molecular mechanisms underlying the actions of T0070907 involve its interaction with the PPARγ ligand-binding domain. Studies have shown that T0070907 alters the conformation of PPARγ, promoting the binding of corepressors while inhibiting coactivator interactions . This dual action is critical for its role as an antagonist and contributes to its therapeutic potential.
作用機序
T0070907は、PPARγのリガンド結合ドメインに結合し、システイン313残基を共有結合修飾することで効果を発揮します。この修飾はPPARγのコンフォメーションを変更し、コアクチベーターの動員を阻止し、コアプレッサーの動員を促進します。 その結果、PPARγの転写活性は阻害され、さまざまな生物学的プロセスに関与する標的遺伝子の発現変化につながります .
生化学分析
Biochemical Properties
2-Chloro-5-nitro-N-4-pyridinylbenzamide acts as a potent, specific, irreversible, and high-affinity antagonist of PPARγ . PPARγ is a type of protein that belongs to the nuclear receptor superfamily and plays essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Cellular Effects
The compound exerts its effects on various types of cells by acting as an antagonist of PPARγ . By inhibiting PPARγ, 2-Chloro-5-nitro-N-4-pyridinylbenzamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2-Chloro-5-nitro-N-4-pyridinylbenzamide exerts its effects at the molecular level by binding to PPARγ, thereby inhibiting its activity . This binding interaction leads to changes in gene expression and cellular metabolism .
準備方法
合成経路と反応条件
T0070907の合成には、市販の出発物質から始まる複数のステップが含まれます。 反応条件には通常、有機溶媒、触媒、および特定の温度と圧力条件の使用が含まれ、目的の生成物を得ます .
工業生産方法
T0070907の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、連続フロー反応器や自動合成プラットフォームなどの高度な技術を頻繁に採用しています。 最終製品の一貫性と安全性を確保するために、品質管理対策が実施されています .
化学反応の分析
反応の種類
T0070907は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用の求核剤が含まれます。 条件は特定の反応によって異なりますが、一般的には、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を含みます .
主要生成物
これらの反応から形成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、T0070907の酸化は、酸化誘導体の形成につながる可能性があります。一方、還元は、化合物の還元型の生成をもたらす可能性があります .
科学研究への応用
T0070907は、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
類似化合物
T0070907の独自性
T0070907は、共有結合修飾を介してPPARγを選択的に阻害する能力においてユニークであり、この受容体の機能を研究するための貴重なツールとなっています。その高い結合親和性と特異性は、他のPPARγアンタゴニストやアゴニストとは異なります。
生物活性
T0070907 is a selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a significant role in regulating cellular differentiation, development, and metabolism. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores the biological activity of T0070907, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.
T0070907 functions primarily as an antagonist of PPARγ. By inhibiting this receptor, T0070907 disrupts the normal signaling pathways that promote cell proliferation and survival. The compound has been shown to induce apoptosis in various cancer cell lines by interfering with adhesion processes and altering cell cycle dynamics.
Key Mechanisms:
- Cell Cycle Arrest : T0070907 induces G2/M phase arrest in cervical cancer cells (e.g., ME180 and SiHa), leading to reduced proliferation and increased apoptosis .
- Reduction of Tubulin Levels : The compound decreases the levels of α- and β-tubulin proteins, which are essential for microtubule stability and function. This reduction is linked to its ability to induce mitotic catastrophe in cancer cells .
- Inhibition of Radiation-Induced Effects : T0070907 has been shown to prevent radiation-induced increases in cell cycle regulatory proteins, suggesting its potential as a radiosensitizer .
Case Studies
-
Cervical Cancer :
- In a study involving ME180 and SiHa cervical cancer cells, T0070907 treatment resulted in significant G2/M phase arrest and decreased DNA synthesis. Flow cytometry analysis confirmed these findings, demonstrating the compound's antiproliferative effects .
- The study also highlighted that T0070907 enhances radiosensitivity by inducing apoptosis and preventing the upregulation of cyclin B1 and other cell cycle regulators after radiation exposure .
- Squamous Cell Carcinoma :
- Pancreatic Cancer :
Summary of Biological Activities
The following table summarizes the biological activities associated with T0070907:
Activity | Effect | Cell Type/Model |
---|---|---|
Cell Cycle Arrest | Induces G2/M phase arrest | ME180, SiHa cervical cells |
Apoptosis | Induces apoptosis via caspase activation | Squamous cell carcinoma |
Tubulin Reduction | Decreases α- and β-tubulin levels | ME180, SiHa cervical cells |
Radiosensitization | Enhances sensitivity to radiation | Cervical cancer cells |
Suppression of Cell Motility | Reduces motility and invasion | Pancreatic cancer cells |
特性
IUPAC Name |
2-chloro-5-nitro-N-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJSHKMZHWJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380504 | |
Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313516-66-4 | |
Record name | 2-Chloro-5-nitro-N-4-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313516-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | T 0070907 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313516664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T0070907 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T0070907 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LK5944GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。